molecular formula C9H8N2O4 B13114753 Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Katalognummer: B13114753
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: AQAKGCCZIOJIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that features a fused ring system comprising a furan and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted furan with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
  • Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C9H8N2O4

Molekulargewicht

208.17 g/mol

IUPAC-Name

ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(13)7-6(12)5-8(15-7)11-4-3-10-5/h3-4,12H,2H2,1H3

InChI-Schlüssel

AQAKGCCZIOJIDD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.